Cephalin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cephalin can be synthesized through the reaction of diacylglycerol with cytidine diphosphate-ethanolamine or cytidine diphosphate-serine.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as egg yolk or soybeans. The extraction process involves the use of solvents like chloroform and methanol to isolate the phospholipids, followed by purification steps to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cephalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of lipid peroxides.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where the ethanolamine or serine head group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Lipid peroxides and aldehydes.

Reduction: Corresponding alcohols.

Substitution: Phospholipids with modified head groups.

Aplicaciones Científicas De Investigación

Cephalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study membrane dynamics and interactions.

Biology: Essential for studying cell membrane structure and function, particularly in neurons.

Medicine: Investigated for its role in neurological disorders and as a potential therapeutic target.

Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetics

Mecanismo De Acción

Cephalin exerts its effects primarily through its role in cell membrane structure and function. It is involved in the formation of lipid bilayers, which are essential for maintaining cell integrity and facilitating cellular communication. This compound interacts with various proteins and enzymes, influencing signaling pathways and cellular processes .

Comparación Con Compuestos Similares

Lecithin (Phosphatidylcholine): Contains choline as the head group and is widely used as an emulsifier in the food industry.

Phosphatidylinositol: Involved in cell signaling and membrane trafficking.

Phosphatidylglycerol: Important for lung function and surfactant production

Uniqueness of Cephalin: this compound is unique due to its specific role in the nervous system and its involvement in cellular processes related to brain function. Unlike lecithin, which is more common in commercial products, this compound is primarily studied for its biological significance and medical applications .

Actividad Biológica

Cephalin, a phospholipid primarily found in the brain and nervous tissue, plays a crucial role in various biological processes. It is a significant component of cell membranes and is involved in signaling pathways that regulate cellular functions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and implications in health and disease.

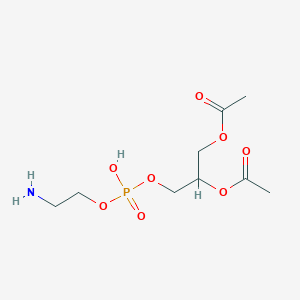

Structure and Composition

This compound, also known as phosphatidylethanolamine, is composed of glycerol, two fatty acids, a phosphate group, and ethanolamine. Its amphipathic nature allows it to form bilayers in aqueous environments, making it essential for membrane structure and function.

Biological Functions

1. Membrane Integrity and Fluidity

- This compound contributes to the structural integrity of cellular membranes. Its presence in lipid bilayers enhances membrane fluidity, which is vital for the proper functioning of membrane proteins and receptors.

2. Cell Signaling

- This compound is involved in cell signaling pathways. It can act as a precursor for bioactive lipids that participate in signaling cascades influencing cell growth, differentiation, and apoptosis.

3. Neurotransmission

- In the nervous system, this compound plays a role in neurotransmission by modulating synaptic plasticity and neuronal signaling. It has been implicated in processes such as learning and memory.

Therapeutic Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

1. Neuroprotective Effects

- Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases. For instance, it has been shown to mitigate oxidative stress and inflammation in neuronal cells.

2. Cardiovascular Health

- This compound's role in maintaining endothelial function suggests its potential benefit in cardiovascular health. It may help regulate blood pressure and prevent atherosclerosis by modulating lipid metabolism.

3. Cancer Research

- Emerging evidence points to this compound's involvement in cancer biology. It may influence tumor cell proliferation and metastasis through its effects on cell signaling pathways.

Study 1: Neuroprotective Effects of this compound

A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that this compound treatment significantly reduced cell death and improved mitochondrial function.

Study 2: this compound in Cardiovascular Health

In a clinical trial assessing the impact of dietary this compound supplementation on cardiovascular health, participants showed improved endothelial function and reduced arterial stiffness over six months.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Membrane Integrity | Enhances fluidity and stability | Cell membrane formulation |

| Cell Signaling | Precursor for bioactive lipids | Targeted therapies for cancer |

| Neurotransmission | Modulates synaptic plasticity | Treatments for neurodegenerative diseases |

| Anti-inflammatory Effects | Reduces oxidative stress | Cardiovascular disease prevention |

Propiedades

IUPAC Name |

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRDBDJAOHXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920022 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90989-93-8 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephalins, brain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cephalin's primary target is the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. [] [] [] [] this compound acts as a crucial cofactor, binding to and accelerating the activation of several clotting factors, ultimately leading to thrombin generation and fibrin clot formation. [] [] [] [] This interaction is highly dependent on the presence of calcium ions. [] []

A: this compound is not a single compound but a complex mixture of phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylserine (PS), along with other minor components like phosphatidylinositol (PI). [] [] Therefore, a single molecular formula and weight cannot be assigned.

- Spectroscopic data: Characterization often involves techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) to analyze the fatty acid composition and identify individual phospholipid components. [] [] [] []

A: this compound's stability is affected by factors like temperature, light, and oxygen. [] It is prone to oxidation, leading to degradation and changes in its physical and biological properties. []

- Applications: Due to its role in blood coagulation, this compound is used in laboratory assays like the Activated Partial Thromboplastin Time (APTT) test to assess the intrinsic coagulation pathway and monitor heparin therapy. [] [] [] It can be extracted from various sources like bovine brain or soybeans for research and commercial purposes. [] []

A: this compound itself does not possess inherent catalytic activity. [] Instead, it acts as a cofactor, providing a negatively charged surface for the assembly and activation of coagulation factors. [] This surface facilitates protein-protein and protein-lipid interactions essential for the coagulation cascade to proceed efficiently. []

- Reaction mechanisms: this compound's role in coagulation involves binding to factors like factor IXa and factor VIIIa, promoting their interaction with factor X and ultimately leading to its activation. []

- Selectivity: While this compound interacts with various coagulation factors, its binding affinity and impact on activation rates differ, contributing to the regulation of the coagulation cascade. []

- What are the specific inhibitory substances found in commercial preparations of lecithin and this compound that affect oospore formation in Phytophthora species? []

- Can this compound effectively replace polyethylene glycol as a fusogenic agent in hybridoma technology, and what are the advantages and disadvantages of each method? []

- How does the presence of an abnormal factor X (factor X Friuli) affect the sensitivity of coagulation tests that rely on this compound as a reagent? [] []

- What are the implications of the anti-heparin activity of this compound and other phospholipids for the clinical use of heparin as an anticoagulant? []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.